molecular formula C12H22N4 B2982083 [1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine CAS No. 1883717-47-2

[1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine

货号: B2982083
CAS 编号: 1883717-47-2
分子量: 222.336
InChI 键: XAMLGUKIBATUAJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine is a useful research compound. Its molecular formula is C12H22N4 and its molecular weight is 222.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

[1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine, also known by its CAS number 1201935-36-5, is a compound with significant potential in medicinal chemistry. Its structure consists of a pyrazole ring substituted with a methyl group and a piperidine moiety that may influence its biological activity. This article examines the compound's biological properties, particularly its anticancer effects, mechanism of action, and pharmacokinetic profile.

The molecular formula of the compound is C9H16N4C_9H_{16}N_4 with a molecular weight of 180.25 g/mol. Key physicochemical properties include:

PropertyValue
Boiling PointNot available
Log P (octanol-water)0.44
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1
GI AbsorptionHigh
BBB PermeantNo

These properties suggest favorable absorption characteristics, although the lack of blood-brain barrier (BBB) permeability may limit its central nervous system applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • MDA-MB-231 (Breast Cancer) : Exhibited significant growth inhibition with an IC50 ranging between 2.43 to 7.84 μM.
  • HepG2 (Liver Cancer) : Showed an IC50 between 4.98 to 14.65 μM.

These findings indicate that the compound can selectively inhibit cancer cell proliferation while sparing non-cancerous cells, which is crucial for therapeutic applications .

The mechanism underlying the anticancer activity appears to involve:

  • Microtubule Destabilization : The compound showed effective inhibition of microtubule assembly at concentrations around 20 μM, suggesting it acts as a microtubule-destabilizing agent.
  • Induction of Apoptosis : Morphological changes and enhanced caspase-3 activity were observed in MDA-MB-231 cells upon treatment, confirming its potential to induce apoptosis at low concentrations (as low as 1 μM) .

Case Studies

A notable case study involved the synthesis and evaluation of 32 asymmetric compounds based on the pyrazole scaffold, where several demonstrated potent antiproliferative activity against multiple cancer types, including lung and colorectal cancers .

In another study focusing on derivatives containing pyrazole rings, compounds were developed that displayed sub-micromolar antiproliferative activity against a panel of cancer cell lines with GI50 values ranging from 0.127 to 0.560 μM . These studies reinforce the relevance of pyrazole derivatives in cancer therapy.

Pharmacokinetics

The pharmacokinetic profile indicates that while the compound has high gastrointestinal absorption potential, it is not a substrate for major cytochrome P450 enzymes (CYPs), which suggests a lower likelihood of drug-drug interactions through metabolic pathways .

属性

IUPAC Name

[1-methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4/c1-10-4-3-5-16(8-10)9-12-11(6-13)7-14-15(12)2/h7,10H,3-6,8-9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMLGUKIBATUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=NN2C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。